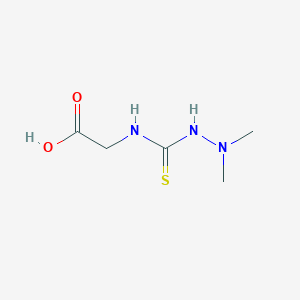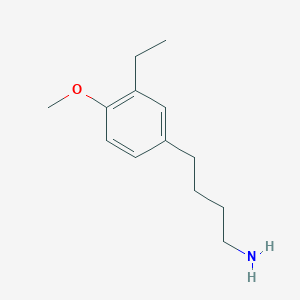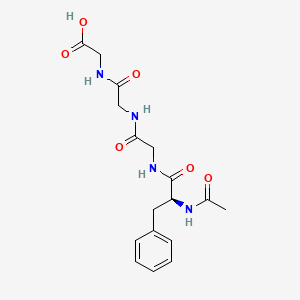
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane is a chemical compound that features a silicon atom bonded to a triphenyl group and a 3,3,3-trifluoroprop-1-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane typically involves the reaction of triphenylsilane with a trifluoropropynylating agent under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where triphenylsilane reacts with 3,3,3-trifluoroprop-1-yn-1-yl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The trifluoropropynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as organolithium or Grignard reagents are commonly employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Alkenyl or alkyl silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of fluorinated organic compounds and materials.
Biology: Investigated for its potential use in the development of bioactive molecules.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane involves its ability to participate in various chemical reactions due to the presence of the trifluoropropynyl group. This group imparts unique electronic properties to the compound, making it a versatile intermediate in organic synthesis. The silicon atom provides stability and facilitates the formation of various derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: Similar structure but with ethoxy groups instead of phenyl groups.
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Contains a similar trifluoropropyl group but bonded to a benzene ring instead of a silicon atom.
Uniqueness
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane is unique due to the combination of the triphenylsilane core and the trifluoropropynyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various synthetic applications .
Propriétés
Numéro CAS |
594864-84-3 |
|---|---|
Formule moléculaire |
C21H15F3Si |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
triphenyl(3,3,3-trifluoroprop-1-ynyl)silane |
InChI |
InChI=1S/C21H15F3Si/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H |
Clé InChI |
ZYNDKJCURLQVDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C#CC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


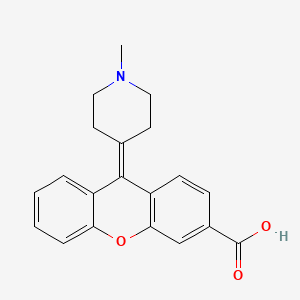
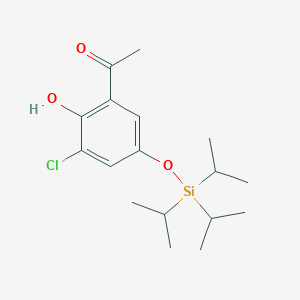
![Fluoro[tris(trifluoromethyl)]silane](/img/structure/B14212445.png)

![5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14212461.png)
![4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14212462.png)

![2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14212475.png)

